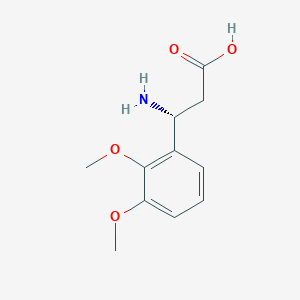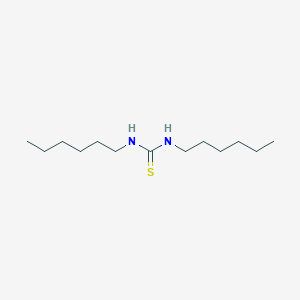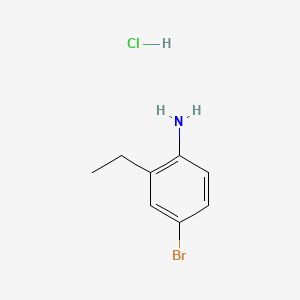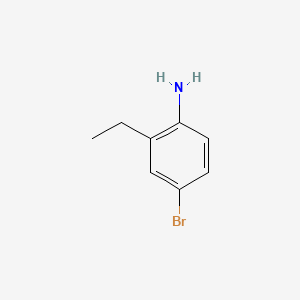![molecular formula C14H16ClNO B1273729 2-[(Benzylamino)methyl]phenol hydrochloride CAS No. 73057-58-6](/img/structure/B1273729.png)
2-[(Benzylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylamino)methyl]phenol hydrochloride is a synthetic compound frequently employed in scientific research. It belongs to the class of Schiff base ligands, specifically a 2-(pyridyl)alkylamine derivative with a phenolate group. The molecular formula of this compound is C14H15NO•HCl, and it has a molecular weight of 249.74 . This compound is primarily used in coordination chemistry and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzylamino)methyl]phenol hydrochloride typically involves the reaction of benzylamine with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include quinones from oxidation, the reduced Schiff base from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-[(Benzylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in proteomics research to study protein-ligand interactions.
Industry: The compound is used in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]phenol hydrochloride involves its ability to act as a ligand and form stable complexes with metal ions. The phenolate group coordinates with the metal center, while the benzylamine moiety provides additional stabilization through hydrogen bonding and van der Waals interactions. This coordination can modulate the reactivity and properties of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
- 2-[(Pyridylmethyl)amino]phenol hydrochloride
- 2-[(Benzylamino)methyl]phenol
- 2-[(Benzylamino)methyl]phenol sulfate
Comparison: 2-[(Benzylamino)methyl]phenol hydrochloride is unique due to its specific combination of a benzylamine moiety and a phenolate group, which provides distinct coordination properties compared to similar compounds. The presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications .
Properties
IUPAC Name |
2-[(benzylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12;/h1-9,15-16H,10-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQZBKIXNAJCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383646 |
Source


|
| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73057-58-6 |
Source


|
| Record name | NSC13019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1273659.png)




![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)



![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)
